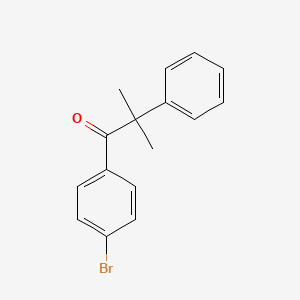

1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

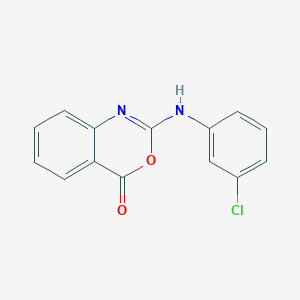

1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-one is a chemical compound. It is a derivative of propanone, with a bromophenyl group attached to the first carbon atom, and a methyl and phenyl group attached to the second carbon atom .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray structure analysis and quantum chemical investigations . The compound crystallizes in the monoclinic space group P21/c with unit cell parameters . The molecular geometry parameters can be further optimized by density functional theory (DFT) using B3LYP/6-311G++(d, p) basis set in the ground state .Physical And Chemical Properties Analysis

This compound is described as white to light yellow crystals. It is soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide and petroleum ether, but insoluble in water . It is easy to volatilize with water vapor .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Reactions

- A study by Yamaoka, Fokkens, and Nibbering (1999) on 3-phenyl-1-bromopropane, which is structurally similar to the compound of interest, discussed the elimination of ethylene following an exchange between the hydrogen atoms from position 1 and the ortho positions of the phenyl ring. This study provides insight into the reaction mechanisms and structural transformations relevant to bromophenyl compounds (Yamaoka, Fokkens, & Nibbering, 1999).

- Matsumoto, Ilies, and Nakamura (2011) described a [4+2] benzannulation reaction involving alkyne and biaryl or 2-alkenylphenyl Grignard reagent, showcasing a method to synthesize phenanthrenes. This process highlights the versatility of bromophenyl compounds in forming complex aromatic structures (Matsumoto, Ilies, & Nakamura, 2011).

Mechanistic Insights and Chemical Behavior

- The study of side-chain fragmentation of arylalkanol radical cations by Baciocchi, Bietti, Putignani, and Steenken (1996) provides valuable mechanistic insights into how bromophenyl compounds behave under specific conditions, further contributing to the understanding of their chemical behavior (Baciocchi, Bietti, Putignani, & Steenken, 1996).

Applications in Material Science

- Percec, Chu, and Kawasumi (1994) explored the synthesis and characterization of dendrimers incorporating bromophenyl units. This research demonstrates the potential applications of such compounds in creating new materials with specific properties (Percec, Chu, & Kawasumi, 1994).

Environmental and Health Studies

- A study on the human epidermal penetration of 1-bromopropane by Frasch, Dotson, and Barbero (2011) discusses the dermal absorption characteristics of brominated solvents, which is relevant for understanding the environmental and health implications of such compounds (Frasch, Dotson, & Barbero, 2011).

Safety and Hazards

This compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing their function

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in their function . The bromophenyl group may play a role in this interaction, as bromine atoms are often involved in halogen bonding with proteins .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level

Action Environment

Factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds

Propiedades

IUPAC Name |

1-(4-bromophenyl)-2-methyl-2-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-16(2,13-6-4-3-5-7-13)15(18)12-8-10-14(17)11-9-12/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVLXFQYLYFFPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid](/img/structure/B2710126.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2710127.png)

![6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2710128.png)

![1-[2-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2710130.png)

![4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2710132.png)

![1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2710133.png)

![4-benzoyl-N-((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)benzamide](/img/structure/B2710138.png)

![2-(ethylthio)-N-(4-fluorophenyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2710147.png)

![N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B2710149.png)